1-(2,4,5-Trimethylphenyl)-1-propanol
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Overview
Description
1-(2,4,5-Trimethylphenyl)-1-propanol is an organic compound with the molecular formula C12H18O It is a derivative of propanol, where the hydroxyl group is attached to a propyl chain substituted with a 2,4,5-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4,5-trimethylphenyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,5-Trimethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 1-(2,4,5-Trimethylphenyl)-1-propanone.
Reduction: 1-(2,4,5-Trimethylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4,5-Trimethylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(2,4,5-trimethylphenyl)-1-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and activity .
Comparison with Similar Compounds
1-(2,4,5-Trimethylphenyl)-ethanol: Similar structure but with a shorter carbon chain.
1-(2,4,5-Trimethylphenyl)-1-propanone: The ketone analog of the compound.
1-(2,4,5-Trimethylphenyl)propane: The fully reduced form without the hydroxyl group.
Uniqueness: 1-(2,4,5-Trimethylphenyl)-1-propanol is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-12(13)11-7-9(3)8(2)6-10(11)4/h6-7,12-13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVACRSSXDNBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C(=C1)C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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